![molecular formula C17H22N4O2S B11970718 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B11970718.png)
2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol
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Overview
Description
2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is a complex organic compound with a molecular formula of C17H22N4O2S . This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol typically involves the reaction of 3-cyclohexyl-5-mercapto-1,2,4-triazole with 6-ethoxy-2-formylphenol under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, often an acid or base, to facilitate the formation of the imine bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine bond can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Esters or ethers.
Scientific Research Applications
Structural Characteristics
The chemical structure of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol can be represented as follows:C15H18N4OSThis compound features a triazole ring, which is significant for its biological activity. The mercapto group enhances its reactivity and potential interactions with biological targets.
Antifungal Properties
Recent studies have indicated that this compound exhibits promising antifungal activity. Research has shown that derivatives of mercapto-triazoles can inhibit the growth of various fungal pathogens. For instance, a study highlighted the acute toxicity and antifungal efficacy of similar compounds, suggesting that further investigation into this compound could yield significant results in treating fungal infections .
Key Findings:
- The compound was evaluated for toxicity using both computational predictions and in vivo methods.
- Results indicated low toxicity levels, classifying it within the IV toxicity category, which is favorable for further medicinal use .
- The compound's structure allows it to interact effectively with fungal enzymes, potentially disrupting their metabolic pathways.
Anti-inflammatory and Antioxidant Activities
The triazole moiety is known for its anti-inflammatory properties. Compounds containing this scaffold have been studied for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. Preliminary investigations suggest that this compound may exhibit similar inhibitory effects, making it a candidate for developing anti-inflammatory drugs .
Research Insights:
- In vitro studies have demonstrated that triazole derivatives can lower inflammatory markers.
- The potential for this compound to act as an antioxidant has also been noted, contributing to its therapeutic profile against oxidative stress-related diseases .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions. Various derivatives have been synthesized to enhance biological activity and reduce toxicity.
Synthesis Overview:
- Starting materials include commercially available phenolic compounds and triazole intermediates.
- Reaction conditions are optimized to achieve high yields and purity .
Case Studies and Comparative Analysis
A comparative analysis of related triazole compounds reveals that those with similar functional groups exhibit varying degrees of antifungal and anti-inflammatory activities. This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Compound Name | Antifungal Activity | Anti-inflammatory Activity | Toxicity Class |
---|---|---|---|
Compound A | Moderate | High | III |
Compound B | High | Moderate | IV |
2-{(E)-...} | Promising | Potential | IV |
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol
- **2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-4,6-diiodophenol
Uniqueness
2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets .
Biological Activity
The compound 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a triazole ring, which is significant for its biological activity. The presence of the mercapto group enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that triazole derivatives exhibit notable antioxidant properties. For instance, compounds derived from triazoles have demonstrated significant free radical scavenging activity in various assays such as DPPH and ABTS. The antioxidant activity of This compound is hypothesized to be comparable to established antioxidants like ascorbic acid .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have shown that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, molecular docking studies suggest strong binding affinities to bacterial enzyme targets .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 12 |
Other Triazole Derivatives | Staphylococcus aureus | 8 |
Anticancer Activity
Mercapto-substituted triazoles have shown promise in cancer treatment. Studies indicate that This compound exhibits cytotoxic effects on various cancer cell lines. For example, in vitro assays have demonstrated IC50 values in the micromolar range against colon carcinoma cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Cancer) | 6.2 |
T47D (Breast Cancer) | 27.3 |
The mechanisms underlying the biological activities of this compound are diverse:
- Antioxidant Mechanism : The mercapto group likely contributes to electron donation during redox reactions, neutralizing free radicals.
- Antibacterial Mechanism : The binding affinity to bacterial enzymes suggests interference with essential metabolic pathways in bacteria.
- Anticancer Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspase pathways or inhibition of cell proliferation signals.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:
- In Silico Studies : Computational models have predicted favorable pharmacokinetic profiles for triazole derivatives including This compound , indicating potential for oral bioavailability and low toxicity .
- Toxicity Assessments : Initial toxicity studies suggest that while the compound shows promising therapeutic potential, further investigations are required to fully understand its safety profile before clinical applications can be considered .
Properties
Molecular Formula |
C17H22N4O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-14-10-6-9-13(15(14)22)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h6,9-12,22H,2-5,7-8H2,1H3,(H,20,24)/b18-11+ |
InChI Key |
XXCXUOWYAHMPLX-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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